molecular formula H3O4P B032907 PHOSPHORIC ACID-D3 CAS No. 14335-33-2

PHOSPHORIC ACID-D3

Cat. No.: B032907
CAS No.: 14335-33-2
M. Wt: 101.014 g/mol
InChI Key: NBIIXXVUZAFLBC-ZRLBSURWSA-N
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Description

(3H)Phosphoric acid, also known as trideuterio phosphate, is a derivative of phosphoric acid where all three hydrogen atoms are replaced by deuterium. This compound is a colorless, odorless phosphorus-containing inorganic acid. It is widely used in various applications, including as a reagent in chemical reactions and in scientific research.

Mechanism of Action

Target of Action

Phosphoric Acid-D3, also known as (3H)Phosphoric acid or Trideuterio phosphate, is a derivative of phosphoric acid where all three hydrogen atoms are replaced by deuterium . It is used in various applications, including as a reagent in chemical reactions . .

Mode of Action

Phosphoric acid, the parent compound, is known to interact with many divalent cations, including fe++, cu++, ca++, and mg++ . It is plausible that this compound may have similar interactions. In the context of organocatalysis, phosphoric acid-based catalysts have been shown to interact with each other, forming dimers or monomers depending on the catalyst structure .

Biochemical Pathways

This compound likely participates in similar biochemical pathways as phosphoric acid. Phosphorus is a key element in organic molecules involved in a wide variety of essential cellular functions, including biochemical energy transfer via adenosine triphosphate (ATP), maintenance of genetic information with nucleotides DNA and RNA, intracellular signaling via cyclic adenosine monophosphate (cAMP), and membrane structural integrity via glycerophospholipids . Phosphoric acid is also involved in the metabolism of inorganic phosphorus (Pi) acting as a weak acid .

Pharmacokinetics

Absorbed phosphoric acid is distributed widely in the body as phosphate . The boiling point of this compound is 158 °C, and it has a density of 1.736 g/mL at 25 °C .

Result of Action

For instance, it has been found to play a role in proton conduction, with studies suggesting that intermolecular acid-acid interactions have a drastic influence on the reaction rate and stereoselectivity of asymmetric transfer-hydrogenation catalyzed by chiral phosphoric acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the solubility and reactivity of phosphoric acid, which may also apply to this compound . Additionally, the presence of other ions or molecules in the environment can impact the interactions of phosphoric acid with its targets .

Biochemical Analysis

Biochemical Properties

Phosphoric Acid-D3 participates in numerous biochemical reactions, particularly those involving the transfer of phosphorus-containing groups . These reactions are key for maintaining life, from biological cells to ecosystems. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of adenosine and guanosine triphosphates (ATP, GTP), essential molecules for cellular energy metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays an essential role in cellular energy metabolism and cell signaling, primarily through its involvement in the creation of ATP and GTP . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It participates in enzymatic phosphorylation reactions, which are fundamental for various biochemical processes . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a crucial role in the metabolism of phosphorus, an essential element for life . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound, like other phosphorus compounds, is transported and distributed within cells and tissues. It is absorbed in the gut and excreted by the kidneys, maintaining a balance in the body . It can interact with transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of phosphoric acid, given their chemical similarities. Phosphoric acid is integral to many subcellular structures, including DNA, RNA, and ATP It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications

Preparation Methods

The preparation of (3H)Phosphoric acid can be achieved through several synthetic routes. One common method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide. Another approach is the oxidation of phosphinic acid. Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

(3H)Phosphoric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is a triprotic acid, meaning it can donate three hydrogen ions in a solution. Common reagents used in these reactions include sodium hydroxide, which reacts with (3H)Phosphoric acid to form sodium phosphate and water . Major products formed from these reactions include different phosphate salts and esters.

Comparison with Similar Compounds

(3H)Phosphoric acid can be compared with other phosphorus-containing compounds such as phosphonic acid and phosphinic acid. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity. Phosphonic acid features a phosphorus atom bonded to three oxygen atoms and one carbon atom, while phosphinic acid has a phosphorus atom bonded to two oxygen atoms and one carbon atom . These differences result in unique properties and applications for each compound.

Similar compounds include:

  • Phosphonic acid
  • Phosphinic acid
  • Orthophosphoric acid
  • Pyrophosphoric acid
  • Metaphosphoric acid

(3H)Phosphoric acid stands out due to its deuterium substitution, which can be advantageous in specific research and industrial applications.

Properties

IUPAC Name

trideuterio phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIIXXVUZAFLBC-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OP(=O)(O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162398
Record name (3H)Phosphoric acid
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Molecular Weight

101.014 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

85% Solution in D2-O: Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name Phosphoric acid-d3
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CAS No.

14335-33-2
Record name Phosphoric acid-d3
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Record name (3H)Phosphoric acid
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Record name (3H)Phosphoric acid
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Record name (3H)phosphoric acid
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Synthesis routes and methods I

Procedure details

Recent advances in sol gel precipitation provide a method of synthesizing zirconium phosphate particles that avoids the creation of soft gel particles and/or that avoids agglomeration of zirconium phosphate gel particles. U.S. Patent Application Publication No. 2006/0140840, which is incorporated in its entirety by reference herein, describes a method for synthesizing zirconium phosphate particles that utilizes organic chemical additives to suppress gelation and agglomeration in order to control particle size of the product. The additive is added to a zirconium oxychloride solution and can form a complex with zirconium ions in the solution and thereby reduce hydration of the zirconium ions. The solution can then be combined with phosphoric acid or a phosphoric acid salt to obtain zirconium phosphate particles by sol gel precipitation. The method can synthesize zirconium phosphate particles having a controlled particle size or particle size distribution. Zirconium phosphate particles synthesized by this method can have, for example, a particle size distribution of less than 20% in the range of >60-120 microns, more than 80% in the range of 30-60 microns, and less than 10% in the range of less than 30 microns. The particles can also have an ammonia capacity in dialysate solution of about 15-20 mg NH4+—N/g ZrP, when exposed to an NH4+—N/g concentration of 100 mg/dL.
Name
zirconium
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Synthesis routes and methods II

Procedure details

This demonstrated that there was no loss of P2O5 on firing. The powder was amorphous and was examined on an x-ray diffractometer. SEM/TEM revealed small crystals dispersed here and there in the amorphous matrix. These crystals were identified as an odd phase of AlPO4, which becomes amorphous on bombardment by the electron beam. Typical yield of this reaction was 93%. The calcined powder was white and carbon free because the starting materials contained no iron or chlorine. The product is superior in purity to aluminum phosphate produced by the reaction of aluminum chloride and phosphoric acid.
Name
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AlPO4
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Name
aluminum phosphate
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catalyst
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Synthesis routes and methods III

Procedure details

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)] by homogenizing a fresh gastric mucosal layer of swine and then subjecting the homogenate to density gradient ultra centrifugation was employed as a proton potassium-adenosine triphosphatase preparation. A solution (10 μl) of a test compound dissolved in dimethyl sulfoxide was added to 0.75 ml of a 70 mM tris-hydrochloric acid buffer (5 mM magnesium chloride, 20 mM potassium chloride, pH=6.85) containing 30 to 80 μg/ml, in terms of a protein concentration, of an enzyme preparation. The mixture was incubated with 200 times/min of agitation at 37° C. for 45 minutes. The enzymatic reaction was started by adding 0.25 ml of a 8 mM solution of disodium adenosine triphosphate. After this enzymatic reaction was continued for 20 minutes, 1 ml of a 10% trichloroacetic acid-activated charcoal (100 mg) solution was added to terminate the reaction. The reaction mixture was centrifuged (at 4° C. and 3000 rpm) for 15 minutes. Inorganic phosphoric acid formed by the hydrolysis of adenosine triphosphate in the supernatant was subjected to colorimetry by the method of Yoda, et al. [Biochem. Biophys, Res. Commun., 40, 880 (1970)]. The amount of inorganic phosphoric acid in a reaction mixture free from potassium chloride was also measured. By subtracting this amount from the amount of inorganic phosphoric acid in the presence of potassium chloride, proton potassium-adenosine triphosphatase activity was determined. An inhibition ratio (%) was determined from the active value of the control and the active value of the test compound at each concentration, whereby a 50% inhibitory concentration (IC50 μg/ml) against proton-potassium-adenosine triphosphatase was determined. As a result, the compound of Example 1 had a 50% inhibitory concentration (IC50) not greater than 0.1 μg/ml, exhibiting excellent activity.
Name
potassium-adenosine
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
10 μL
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reactant
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[Compound]
Name
tris-hydrochloric acid
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solution
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reactant
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100 mg
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Synthesis routes and methods IV

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate in a solid crystalline form, wherein the crystalline form is Form X, comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid, propanol, and phosphoric acid; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate crystalline Form X to exist in the mixture.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods V

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
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[Compound]
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polyphosphoric acid
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243 g
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243 g
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHOSPHORIC ACID-D3
Reactant of Route 2
PHOSPHORIC ACID-D3
Reactant of Route 3
PHOSPHORIC ACID-D3
Reactant of Route 4
PHOSPHORIC ACID-D3
Reactant of Route 5
PHOSPHORIC ACID-D3
Reactant of Route 6
PHOSPHORIC ACID-D3

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